SB-334867

Description

Properties

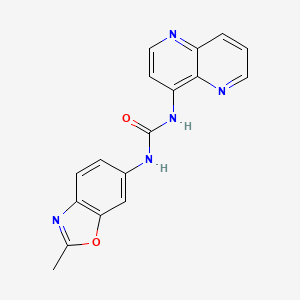

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14/h2-9H,1H3,(H2,18,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNUCBQGHFICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249889-64-3 | |

| Record name | 1-(2-Methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249889643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sb-334867a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Selectivity Profile of SB-334867 for Orexin Receptor 1 (OX₁) vs. Orexin Receptor 2 (OX₂)

This document provides a comprehensive technical overview of the selectivity profile of SB-334867, a non-peptide antagonist for the orexin (B13118510) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Data Presentation: Quantitative Selectivity Profile

This compound is the first non-peptide antagonist developed that demonstrates significant selectivity for the orexin 1 (OX₁) receptor over the orexin 2 (OX₂) receptor.[1] Quantitative analysis from functional and binding assays consistently shows its preferential antagonism for OX₁. The compound exhibits approximately 50-fold selectivity for OX₁ over OX₂.[1][2][3][4]

The key quantitative metrics for the selectivity of this compound are summarized in the tables below. Table 1 outlines the data from functional antagonism assays, while Table 2 presents data from radioligand binding assays.

Table 1: Functional Antagonism of this compound at Human Orexin Receptors

| Parameter | Receptor | Value | Assay Type | Cell Line | Notes |

| pKb | OX₁ | 7.2 | Intracellular Ca²⁺ Release | CHO | Measures functional inhibition of receptor signaling.[2][5] |

| pKb | OX₂ | < 5.0 | Intracellular Ca²⁺ Release | CHO | Demonstrates significantly lower potency at the OX₂ receptor.[2][5] |

pKb is the negative logarithm of the antagonist's equilibrium dissociation constant (Kb), indicating its potency.

Table 2: Binding Affinity of this compound at Human Orexin Receptors

| Parameter | Receptor | Value | Assay Type | Radioligand | Notes |

| pKi | OX₁ | 7.17 ± 0.04 | Radioligand Displacement | N6,10-RG-orexin-A | Reflects the binding affinity of the antagonist to the receptor.[6] |

| pKI | OX₂ | 6.1 ± 0.2 | Radioligand Displacement | [³H]-EMPA | Shows lower binding affinity for the OX₂ receptor.[7] |

pKi/pKI is the negative logarithm of the inhibitor's binding affinity (Ki), a measure of the compound's affinity for the receptor.

Experimental Protocols

The selectivity of this compound has been primarily characterized through cellular functional assays and radioligand binding assays. The methodologies for these key experiments are detailed below.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) that occurs upon agonist stimulation of OX₁ and OX₂ receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express either the human OX₁ receptor (CHO-OX₁) or the human OX₂ receptor (CHO-OX₂).[6]

-

Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3AM.[6]

-

Assay Procedure:

-

CHO-OX₁ or CHO-OX₂ cells are seeded into 96-well plates and cultured.

-

Prior to the experiment, the culture medium is removed, and cells are incubated with a loading solution containing Fluo-3AM.

-

Cells are then pre-incubated with varying concentrations of this compound (e.g., 10 pM to 10 μM) for a specified duration (e.g., 30 minutes).[6]

-

An orexin agonist (e.g., 10 nM orexin-A for OX₁ or 10 nM orexin-B for OX₂) is added to stimulate the receptors.[6]

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored using a fluorometric imaging plate reader.

-

The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response.

-

-

Data Analysis: The concentration-dependent inhibition data is used to calculate the apparent pKB value, which represents the negative logarithm of the antagonist's dissociation constant.[6]

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the orexin receptors by assessing its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes prepared from cells expressing recombinant human OX₁ or OX₂ receptors.

-

Radioligand: A high-affinity radiolabeled orexin receptor ligand, such as [¹²⁵I] Orexin A, is used.[8]

-

Assay Procedure:

-

Receptor membranes are incubated with a fixed concentration of the radioligand.

-

Varying concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters (e.g., Whatman GF/B).[8]

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[8]

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.[8] The data from the competition binding experiment is analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). The IC₅₀ is then converted to a Ki value (inhibition constant), and subsequently to a pKi value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for determining antagonist selectivity.

Orexin Receptor Signaling Pathways

Both OX₁ and OX₂ are G protein-coupled receptors (GPCRs) that mediate the effects of orexin-A and orexin-B. While there is some overlap, they exhibit preferential coupling to different G protein subtypes.[9] OX₁ primarily couples to the Gq family of G proteins, whereas OX₂ can couple to both Gq and Gi/Go proteins.[10][11] The activation of the Gq pathway is a common method for assessing receptor function in cellular assays.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

- 3. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple signaling pathways of orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SB-334867 as a research tool for studying the orexin system

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-334867 is a pioneering non-peptide, selective orexin-1 receptor (OX1R) antagonist that has become an indispensable research tool for elucidating the multifaceted roles of the orexin (B13118510) system in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, receptor selectivity, and pharmacokinetic profile. Detailed protocols for key in vitro and in vivo experimental applications are presented, alongside a comprehensive summary of quantitative data to facilitate experimental design and data interpretation. Furthermore, this guide incorporates visual representations of signaling pathways and experimental workflows to enhance understanding of the methodologies and the compound's interaction with the orexin system.

Introduction to this compound

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including wakefulness, feeding behavior, reward processing, and stress responses.[1][2] this compound was the first selective, non-peptide antagonist developed for the OX1R, exhibiting approximately 50-fold selectivity over the OX2R.[3][4] This selectivity has made it an invaluable tool for dissecting the specific contributions of OX1R signaling in various biological processes.

Mechanism of Action

Orexin-A binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[5] The OX1R is primarily coupled to the Gq subclass of heterotrimeric G proteins.[6] Upon activation by orexin-A, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger that triggers a cascade of downstream cellular responses.[3][7][8] this compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting this signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Habitual behaviour associated with exposure to high-calorie diet is prevented by an orexin-receptor-1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

The Role of SB-334867 in Modulating Feeding Behavior: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The orexin (B13118510) system, comprising orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a critical regulator of diverse physiological functions, including arousal, reward, and energy homeostasis. Orexin-A, in particular, has been strongly implicated in the stimulation of food intake. SB-334867 is the first non-peptide, selective orexin-1 receptor (OX1R) antagonist and has become an invaluable pharmacological tool for dissecting the specific role of OX1R signaling in feeding behavior. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. Evidence from numerous preclinical studies demonstrates that this compound effectively reduces food intake across various paradigms by enhancing satiety and attenuating the motivational and rewarding aspects of food. These findings underscore the potential of OX1R antagonism as a therapeutic strategy for conditions characterized by disordered eating, such as obesity and binge eating disorder.

Introduction to this compound

This compound, chemically known as 1-(2-methylbenzoxazol-6-yl)-3-[1][2]naphthyridin-4-yl urea (B33335) hydrochloride, is a potent and selective antagonist of the orexin-1 receptor (OX1R).[1] It exhibits approximately 50-fold greater selectivity for OX1R over OX2R, with pKb values of 7.2 and < 5, respectively, for inhibiting intracellular calcium release in cells expressing the human receptors.[3] This selectivity has allowed researchers to specifically investigate the functions mediated by OX1R. The orexin system's role in feeding is complex, with orexin-A known to stimulate food intake.[4] this compound has been instrumental in demonstrating that this regulation is largely mediated through the OX1R.[4] By blocking the actions of orexin-A at this receptor, this compound has been shown to reduce food consumption, modulate meal patterns, and decrease the motivation to seek palatable foods.[4][5][6]

Mechanism of Action: OX1R Signaling Blockade

Orexin-A exerts its effects by binding to OX1R, a G-protein coupled receptor (GPCR). The OX1R is primarily coupled to the Gq subclass of heterotrimeric G-proteins.[7][8][9] Activation of the Gq pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[7][10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][9] This signaling cascade ultimately results in neuronal excitation and the promotion of feeding-related behaviors.

This compound acts as a competitive antagonist at the OX1R, preventing orexin-A from binding and initiating this downstream signaling cascade. This blockade effectively dampens the excitatory signals that promote food consumption.

Quantitative Data on Feeding Behavior Modulation

Numerous studies have quantified the effects of this compound on food intake in various animal models. The compound consistently demonstrates an anorectic effect, reducing food consumption in a dose-dependent manner. The primary mechanism appears to be an enhancement of satiety rather than the induction of malaise.[2]

| Study Paradigm | Animal Model | This compound Dose (Route) | Key Findings on Food Intake | Reference |

| Orexin-A Induced Feeding | Male Sprague-Dawley Rats | 30 mg/kg (i.p.) | Blocked hyperphagic effect of orexin-A. | [1][4] |

| Nocturnal Feeding | Male & Female Sprague-Dawley Rats | 30 mg/kg (i.p.) | Reduced natural food consumption over 24 hours when given at the start of the dark phase. | [1] |

| Fasting-Induced Feeding | Male Sprague-Dawley Rats | 30 mg/kg (i.p.) | Reduced food intake for 4 hours following an overnight fast. | [1] |

| Palatable Food Intake | Male Rats | 30 mg/kg (i.p.) | Significantly reduced intake of palatable wet mash; lower doses (3-10 mg/kg) had no intrinsic effect but blocked orexin-A's effects. | [4] |

| Diet-Induced Obesity Model | Osborne-Mendel (obesity-prone) & S5B/Pl (obesity-resistant) Rats | 3, 10, 30 mg/kg (i.p.) | Significantly decreased high-fat diet intake in both strains; effect was greatest at 12 and 24 hours. | [11] |

| Behavioral Satiety Sequence | Male Rats | 10, 30 mg/kg (i.p.) | Dose-dependently inhibited food intake; 30 mg/kg caused ~40% appetite suppression and accelerated the transition from eating to resting. | [2] |

| Motivation for Food | Alcohol-preferring (iP) Rats | N/A | Reduced responding for sucrose (B13894) under a fixed-ratio reinforcement schedule. | [12] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments involving this compound to assess its impact on feeding behavior.

Drug Preparation and Administration

-

Compound: this compound (N-(Methyl-6-benzoxazolyl-N”-1,5-naphthyridin-4-yl urea).[13]

-

Solubility: Soluble in Dimethyl sulfoxide (B87167) (DMSO) up to 100 mM and in ethanol (B145695) up to 10 mM with gentle warming.[3] For in vivo studies, it is often dissolved in DMSO and then diluted in a vehicle such as saline or 2-hydroxypropyl-β-cyclodextrin.[13][14]

-

Administration Route: Intraperitoneal (i.p.) injection is the most common route for systemic administration in rodent studies.[1][4][11] The typical injection volume is between 1-5 ml/kg.

-

Dosage Range: Doses typically range from 3 mg/kg to 30 mg/kg.[4][11] While 30 mg/kg consistently produces anorectic effects, lower doses (3-10 mg/kg) have been shown to be effective in blocking exogenously administered orexin-A without affecting baseline feeding.[4]

Free-Feeding Paradigm (Nocturnal Intake)

This protocol assesses the effect of this compound on natural feeding patterns.

References

- 1. A selective orexin-1 receptor antagonist reduces food consumption in male and female rats [pubmed.ncbi.nlm.nih.gov]

- 2. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

- 4. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The selective orexin receptor 1 antagonist ACT-335827 in a rat model of diet-induced obesity associated with metabolic syndrome [frontiersin.org]

- 6. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of a selective OX1R antagonist on food intake and body weight in two strains of rats that differ in susceptibility to dietary-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The orexin₁ receptor antagonist this compound dissociates the motivational properties of alcohol and sucrose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of orexin receptor 1 antagonist into the rostral ventromedial medulla increased swim stress-induced antinociception in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Sleep-Wake Cycles with SB-334867: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the use of SB-334867 in the investigation of sleep-wake cycles. This compound is a selective antagonist of the orexin-1 receptor (OX1R), making it a critical tool for dissecting the roles of the orexin (B13118510) system in regulating arousal, sleep, and other physiological processes.[1][2][3]

The Orexin System and its Role in Sleep-Wake Regulation

The orexin system, also known as the hypocretin system, is a key regulator of fundamental physiological functions, including the sleep-wake rhythm, feeding behavior, and reward processing.[1][3] The system consists of two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), which are produced by neurons located primarily in the lateral hypothalamus.[1] These peptides exert their effects by binding to two G-protein coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[1]

Orexin neurons are highly active during wakefulness and nearly silent during non-rapid eye movement (NREM) and REM sleep.[4] The activation of orexin receptors promotes wakefulness and suppresses both NREM and REM sleep.[4][5] A deficiency in the orexin system is linked to narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy.[3][6] While both receptors are involved in maintaining arousal, they appear to have distinct roles. The OX2R is considered pivotal in promoting wakefulness and suppressing NREM sleep, whereas both receptors contribute to the suppression of REM sleep.[4][5]

This compound: A Selective Orexin-1 Receptor Antagonist

This compound, with the chemical name 1-(2-methylbenzoxazol-6-yl)-3-[1][7]naphthyridin-4-yl urea, was the first selective, non-peptide antagonist developed for the OX1R.[1][3] Its selectivity for OX1R over OX2R allows for the specific investigation of the physiological functions mediated by the OX1R.[3] This tool compound has been extensively used in preclinical animal studies to explore the role of OX1R signaling in sleep, addiction, feeding, and motivation.[7][8]

Mechanism of Action

Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B has a higher affinity for OX2R.[4] Upon binding of orexin peptides, the receptors activate G-proteins, leading to downstream signaling cascades.[1] this compound acts by competitively binding to the OX1R, thereby blocking the binding of orexin-A and orexin-B and inhibiting the subsequent intracellular signaling.[1] This blockade of OX1R signaling is the basis for its effects on sleep and other behaviors.

Experimental Protocols for In Vivo Sleep Studies

Investigating the effects of this compound on sleep-wake cycles typically involves in vivo studies in rodent models. The following outlines a standard experimental protocol.

Animal Models and Surgical Preparation

-

Species: Male Sprague-Dawley or Wistar rats, and C57BL/6J mice are commonly used.[9]

-

Housing: Animals are housed individually under a controlled 12-hour light/dark cycle with ad libitum access to food and water to allow for stable circadian rhythms.[9]

-

Surgical Implantation: For sleep recording, animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) monitoring.[9]

-

Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[9]

-

Stainless steel screw electrodes are implanted over the frontal and parietal cortices for EEG recording.[9]

-

Wire electrodes are inserted into the nuchal (neck) muscles for EMG recording to monitor muscle tone.[9]

-

The electrode assembly is secured to the skull with dental cement.[9]

-

A recovery period of at least one week is necessary before experimentation.[9]

-

Drug Administration

-

Compound Preparation: this compound is typically dissolved in a vehicle solution suitable for the chosen administration route.

-

Administration Route: Intraperitoneal (i.p.) injection is a common systemic route.[2] For targeted effects, intracerebroventricular (i.c.v.) or direct microinjections into specific brain regions can be performed.[2]

-

Dosage: Doses in rats typically range from 3 to 30 mg/kg for i.p. administration.[2][10] The specific dose is chosen based on the study's objectives, with lower doses used to assess receptor-specific effects without causing sedation.[2]

Sleep Recording and Analysis

-

Acclimatization: Animals are habituated to the recording chamber and tethered to the recording apparatus to minimize stress.

-

Data Acquisition: Continuous EEG and EMG recordings are collected, typically for 24 hours, encompassing both the light (rest) and dark (active) phases.

-

Sleep Stage Scoring: The recorded data is scored in epochs (e.g., 10 seconds) into three distinct stages:

-

Wakefulness (W): Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta wave) EEG and reduced EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta wave) EEG and muscle atonia (very low EMG activity).

-

-

Data Analysis: Key sleep parameters are quantified, including:

-

Total time spent in each stage (W, NREM, REM).

-

Latency to the first episode of NREM and REM sleep.

-

Number and duration of sleep/wake bouts.

-

Sleep architecture (the cyclical pattern of sleep stages).

-

Effects of this compound on Sleep-Wake Architecture: Quantitative Data

The effects of selective OX1R antagonism with this compound on sleep have been a subject of some debate, with studies reporting varied outcomes. While OX2R antagonism is more clearly associated with promoting sleep, the role of OX1R is more nuanced.[5][11]

One study reported that this compound produced small increases in both REM and NREM sleep in rats.[5] Another study found that at doses of 3 and 30 mg/kg, this compound increased cumulative NREM sleep during the first 4 to 6 hours after administration in the active (dark) phase.[10] However, other research has indicated that selective OX1R antagonists have minimal effects on sleep-wake states under baseline conditions.[11] The timing of drug administration (active vs. inactive phase) may contribute to these different results.[10]

The following tables summarize quantitative findings from key studies.

Table 1: Effects of this compound on NREM and REM Sleep in Rats

| Dose (mg/kg, i.p.) | Time Post-Administration | Change in NREM Sleep | Change in REM Sleep | Reference |

| 3 | First 4 & 6 hours | Increased | Not significantly affected | [10] |

| 10 | Dark Period | Small Increase | Small Increase | [5] |

| 30 | First 4 & 6 hours | Increased | Not significantly affected | [10] |

Table 2: Effects of this compound on Sleep Architecture Parameters in Rats

| Dose (mg/kg, i.p.) | Parameter | Observation | Reference |

| 30 | NREM Bout Duration | Increased during specific hours (ZT21, ZT24) | [10] |

| 30 | Locomotor Activity | Dose-dependently reduced | [10] |

| 30 | Resting Behavior | Increased | [2] |

Note: ZT refers to Zeitgeber time, with ZT0 being lights on and ZT12 being lights off.

It is important to note that while this compound alone may have modest effects, its impact becomes more pronounced when combined with an OX2R antagonist.[11][12] The combination can lead to a significant reduction in REM sleep latency and an increase in REM sleep duration, suggesting a synergistic role for OX1R blockade in REM sleep regulation.[11][12]

Summary and Conclusion

This compound is an invaluable pharmacological tool for elucidating the specific functions of the orexin-1 receptor in the complex regulation of the sleep-wake cycle. As a selective OX1R antagonist, it allows for the differentiation of OX1R-mediated effects from those of the OX2R.

Experimental evidence suggests that while the primary driver for sleep initiation appears to be the blockade of OX2R, the antagonism of OX1R with this compound can subtly modulate sleep architecture, particularly NREM sleep, and may play a more significant role in regulating REM sleep, especially in the context of dual receptor blockade.[5][10][11][12]

For professionals in research and drug development, this compound remains a cornerstone for preclinical studies. Its use in well-controlled in vivo experiments, following rigorous protocols for surgical preparation, drug administration, and data analysis, is crucial for advancing our understanding of the orexin system. The nuanced and sometimes varied findings underscore the complexity of this system and highlight the need for careful experimental design and interpretation when investigating potential therapeutic agents targeting orexin receptors for sleep disorders.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the selective orexin-2 receptor antagonist JNJ-48816274 on sleep initiated in the circadian wake maintenance zone: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Roles of Orexin Receptors in the Regulation of Sleep/Wakefulness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronopathophysiological implications of orexin in sleep disturbances and lifestyle-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Persistent effects of the orexin-1 receptor antagonist this compound on motivation for the fast acting opioid remifentanil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone | PLOS One [journals.plos.org]

- 11. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Orexin-1 Receptor Antagonist SB-334867: A Deep Dive into its Effects on Reward and Addiction Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The orexin (B13118510) (also known as hypocretin) system, comprising two neuropeptides, orexin-A and orexin-B, and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), has emerged as a critical regulator of various physiological functions, including arousal, feeding, and reward-seeking behaviors.[1] Of particular interest to the field of addiction medicine is the role of the orexin system in the reinforcing effects of drugs of abuse and the motivation to seek them. SB-334867, the first selective non-peptide orexin-1 receptor antagonist, has been an invaluable pharmacological tool in elucidating the specific contributions of OX1R signaling in addiction-related processes.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on reward and addiction pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action and Receptor Pharmacology

This compound acts as a competitive antagonist at the OX1 receptor, exhibiting approximately 50-fold selectivity over the OX2 receptor.[3][4] This selectivity allows for the specific investigation of OX1R-mediated signaling in various preclinical models. The binding of orexin-A to OX1R primarily couples to the Gq subclass of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.[5][6][7] By blocking this initial step, this compound effectively attenuates the excitatory effects of orexin-A on target neurons within the reward circuitry.

Quantitative Receptor Binding and Functional Data

| Parameter | Value | Cell Line | Ligand | Reference |

| pKB (vs. Orexin-A) | 7.27 ± 0.04 | CHO cells expressing human OX1R | This compound | [2][8] |

| pKB (vs. Orexin-B) | 7.23 ± 0.03 | CHO cells expressing human OX1R | This compound | [2][8] |

| pKi | 7.17 ± 0.04 | CHO cells expressing human OX1R | This compound | [2][8] |

| Selectivity (OX1 vs. OX2) | ~50-fold | CHO cells expressing human OX1R and OX2R | This compound | [3][4] |

| Inhibition of Orexin-A induced Ca2+ response at 10 µM (OX2R) | 32.7 ± 1.9% | CHO cells expressing human OX2R | This compound | [2][8] |

| Inhibition of Orexin-B induced Ca2+ response at 10 µM (OX2R) | 22.0 ± 4.0% | CHO cells expressing human OX2R | This compound | [2][8] |

Effects on the Mesolimbic Dopamine (B1211576) System

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a cornerstone of the brain's reward system. Orexin neurons from the lateral hypothalamus project to the VTA and modulate the activity of dopamine neurons.[9][10]

Acute administration of this compound has been shown to significantly reduce amphetamine-induced dopamine release in the shell of the nucleus accumbens.[9][11] Specifically, a 30 mg/kg subcutaneous dose of this compound markedly attenuated the increase in extracellular dopamine levels evoked by a 1 mg/kg intraperitoneal injection of amphetamine in freely moving rats.[9][11] Furthermore, this compound has been found to attenuate cocaine-induced enhancement of dopamine signaling.[5] These findings strongly suggest that OX1R signaling plays a crucial role in mediating the dopaminergic response to psychostimulants.

Orexin-1 Receptor Signaling Pathway

Impact on Drug-Seeking and Relapse Behavior

A substantial body of preclinical evidence demonstrates that this compound effectively reduces drug-seeking and relapse behaviors across a range of addictive substances.

Cocaine

Acute administration of this compound has been shown to reduce cocaine seeking.[12] However, repeated administration of this compound (10 mg/kg/day) did not affect established cocaine self-administration under a fixed-ratio schedule.[12][13] Interestingly, repeated this compound treatment did attenuate cocaine seeking during extinction, particularly in animals with no prior exposure to the antagonist.[13] Systemic administration of this compound dose-dependently attenuates cue- and stress-induced reinstatement of cocaine seeking but does not affect cocaine-primed reinstatement.[13]

Amphetamine

This compound has been shown to block the expression of d-amphetamine-induced conditioned place preference, indicating a reduction in the rewarding effects of the drug.[14][15] Furthermore, acute treatment with this compound significantly reduces the expression of locomotor sensitization to amphetamine.[9]

Opioids

The orexin system is implicated in morphine dependence.[16] this compound has been shown to decrease the rewarding effect of morphine in the conditioned place preference test and reduce withdrawal signs.[16]

Alcohol and Nicotine (B1678760)

This compound has been found to decrease ethanol (B145695) and nicotine self-administration.[13] It also attenuates the reinstatement of alcohol-seeking behavior induced by cues.[17]

Quantitative Effects of this compound on Drug-Related Behaviors

| Drug of Abuse | Behavioral Model | Species | This compound Dose | Effect | Reference |

| Cocaine | Self-Administration (FR) | Rat | 10 mg/kg/day (repeated) | No effect on established self-administration | [13] |

| Cocaine | Cue-Induced Reinstatement | Rat | Systemic (dose-dependent) | Attenuated reinstatement | [13] |

| Cocaine | Cocaine-Primed Reinstatement | Rat | 10 or 20 mg/kg (repeated) | No effect | [12][13] |

| Amphetamine | Conditioned Place Preference | Rat | Not specified | Blocked expression | [14][15] |

| Amphetamine | Locomotor Sensitization | Rat | 30 mg/kg (acute) | Reduced expression | [9] |

| Morphine | Conditioned Place Preference | Mouse | Not specified | Attenuated preference | [18] |

| Alcohol | Self-Administration (FR3) | Rat | Not specified | Reduced responding | [19][20] |

| Alcohol | Cue-Elicited Reinstatement | Rat | 10 and 20 mg/kg | Reduced seeking | [21] |

Experimental Methodologies

The following are detailed protocols for key behavioral paradigms used to assess the effects of this compound on reward and addiction.

Cocaine Self-Administration

Objective: To assess the reinforcing properties of a drug.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, a drug infusion pump, and a swivel system to allow for intravenous drug delivery to a freely moving animal.

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2-6 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) paired with a conditioned stimulus (e.g., illumination of the stimulus light).[2][22] Presses on the inactive lever have no programmed consequences.[2]

-

Maintenance: Training continues until a stable pattern of self-administration is established.

-

This compound Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously) prior to the self-administration session to assess its effect on drug intake.

Cue-Induced Reinstatement of Drug-Seeking

Objective: To model relapse to drug-seeking behavior triggered by drug-associated cues.

Procedure:

-

Self-Administration Training: As described above.

-

Extinction: Following stable self-administration, extinction sessions are conducted where active lever presses no longer result in drug infusion or the presentation of the conditioned stimulus. This continues until responding on the active lever is significantly reduced.

-

Reinstatement Test: Rats are returned to the operant chamber, and the drug-associated cues (e.g., stimulus light) are presented non-contingently or contingently upon a lever press, but no drug is delivered.[23] this compound or vehicle is administered before the test session to evaluate its effect on the reinstatement of lever pressing.

Experimental Workflow for Cue-Induced Reinstatement

Conditioned Place Preference (CPP)

Objective: To measure the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller central chamber.[3][9]

Procedure:

-

Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.[3][9]

-

Conditioning: Over several days, the animal receives injections of the drug (e.g., amphetamine) and is confined to one of the outer chambers. On alternate days, the animal receives a vehicle injection and is confined to the opposite chamber.[3][9]

-

Post-Conditioning (Test): The animal is placed in the central chamber and allowed to freely access all chambers, and the time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

-

This compound Administration: this compound can be administered before the conditioning sessions to assess its effect on the acquisition of CPP, or before the test session to evaluate its effect on the expression of CPP.[14][15]

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.

Apparatus: A stereotaxic frame for probe implantation, a microdialysis probe, a syringe pump, a fraction collector, and a high-performance liquid chromatography (HPLC) system for sample analysis.

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens).[24][25]

-

Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: Artificial cerebrospinal fluid (aCSF) is continuously perfused through the probe at a slow flow rate. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, which is then collected in timed fractions.

-

Drug Administration and Analysis: Following a baseline collection period, a drug of interest (e.g., amphetamine) is administered. The collected dialysate samples are then analyzed by HPLC to quantify dopamine concentrations. This compound can be administered prior to the psychostimulant to determine its effect on dopamine release.[11]

Logical Relationship in Reward and Addiction Pathways

The orexin system, particularly through OX1R signaling, acts as a critical modulator of the brain's reward circuitry. It integrates information about internal states (e.g., arousal, stress) and external cues to influence motivated behaviors. This compound, by blocking OX1R, disrupts this modulation, leading to a reduction in the salience of drug-associated cues and the motivation to seek drugs.

Diagram of this compound's Influence on Reward Pathways

Conclusion

This compound has proven to be an indispensable tool for dissecting the role of the orexin-1 receptor in the complex neurobiology of addiction. The data consistently demonstrate that blockade of OX1R signaling with this compound can attenuate the rewarding properties of various drugs of abuse, reduce motivated responding for these substances, and decrease cue- and stress-induced relapse to drug-seeking behavior. These effects are, at least in part, mediated by the modulation of the mesolimbic dopamine system. The findings from studies utilizing this compound have significantly advanced our understanding of the orexin system's contribution to addiction and have highlighted the OX1R as a promising therapeutic target for the development of novel pharmacotherapies for substance use disorders. Further research with more recently developed, highly selective OX1R antagonists will continue to refine our knowledge and potentially pave the way for clinical applications.

References

- 1. Dose preference and dose escalation in extended-access cocaine self-administration in Fischer and Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. The orexin-1 receptor antagonist this compound reduces amphetamine-evoked dopamine outflow in the shell of the nucleus accumbens and decreases the expression of amphetamine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Running Reward Conditioned Place Preference Task [en.bio-protocol.org]

- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 15. Orexin-1 receptor antagonist this compound reduces the acquisition and expression of cocaine-conditioned reinforcement and the expression of amphetamine-conditioned reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rndsystems.com [rndsystems.com]

- 19. The orexin₁ receptor antagonist this compound dissociates the motivational properties of alcohol and sucrose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. scispace.com [scispace.com]

- 22. jneurosci.org [jneurosci.org]

- 23. Cue-induced reinstatement of cocaine seeking in the rat ‘conflict model’: Effect of prolonged home-cage confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-334867: A Technical Guide to the First Selective Orexin-1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the discovery and development of SB-334867, the first selective non-peptide antagonist for the orexin-1 (OX1) receptor. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways and processes.

Introduction: The Orexin (B13118510) System and the Quest for Selectivity

The discovery of the orexin neuropeptides (Orexin-A and Orexin-B) and their G-protein coupled receptors, OX1 and OX2, in 1998 opened new avenues for understanding the regulation of sleep, arousal, feeding, and reward pathways.[1] Orexin-A binds to both OX1 and OX2 receptors with similar high affinity, while Orexin-B shows a preference for the OX2 receptor.[1][2] The distinct physiological roles mediated by each receptor subtype necessitated the development of selective antagonists to dissect their functions. The development of this compound by SmithKline Beecham (now GlaxoSmithKline) marked a significant milestone, providing the first pharmacological tool with substantial selectivity for the OX1 receptor over the OX2 receptor.[1][3]

Discovery and Initial Optimization

This compound, a diaryl urea (B33335) derivative, was identified through a high-throughput screening (HTS) campaign followed by chemical optimization.[3] The initial hit from the screen showed good affinity for the OX1 receptor but also possessed significant affinity for serotonin (B10506) 5-HT2B and 5-HT2C receptors. The optimization process focused on improving selectivity, leading to the identification of this compound, which retained potent OX1 affinity while significantly reducing off-target activities.[3]

In Vitro Pharmacological Profile

The pharmacological properties of this compound were characterized through a series of in vitro binding and functional assays. These studies established its potency and selectivity for the human OX1 receptor.

Receptor Binding Affinity

Binding affinity was determined using radioligand displacement assays in Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

| Compound | Receptor | Radioligand | pKi | Ki (nM) | Selectivity (OX2/OX1) |

| This compound | Human OX1 | N6,10-RG-orexin-A | 7.17 ± 0.04[1] | ~68 | ~50-fold[4][5] |

| This compound | Human OX2 | N/A | 5.7[3] | ~2000 | N/A |

Table 1: Binding affinity of this compound for human orexin receptors.

Functional Antagonist Activity

The antagonist activity of this compound was quantified by its ability to inhibit the intracellular calcium mobilization induced by orexin agonists.

| Antagonist | Receptor | Agonist | pKB | KB (nM) |

| This compound | Human OX1 | Orexin-A (10 nM) | 7.27 ± 0.04[1] | ~54 |

| This compound | Human OX1 | Orexin-B (100 nM) | 7.23 ± 0.03[1] | ~59 |

Table 2: Functional antagonist potency of this compound at the human OX1 receptor.

At the OX2 receptor, this compound demonstrated significantly lower potency. At a concentration of 10 μM, it only produced a 32.7% inhibition of the calcium response induced by 10 nM Orexin-A.[1] Importantly, this compound showed no agonist activity at either receptor.[1] Its selectivity was further confirmed in a broad panel of over 50 other G-protein coupled receptors and ion channels, where it showed no significant affinity.[1][3]

Experimental Protocols

Radioligand Binding Assay (OX1 Receptor)

This protocol describes a method for determining the binding affinity of a test compound at the human OX1 receptor.

Cell Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human OX1 receptor are cultured and harvested.

-

Cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membranes expressing the OX1 receptor.

-

Radioligand, such as [125I]-Orexin-A (e.g., at a final concentration of 0.1 nM).[6]

-

Varying concentrations of the unlabeled test compound (e.g., this compound).

-

-

For determining non-specific binding, a high concentration of an unlabeled standard ligand (e.g., 1 µM unlabeled Orexin-A or this compound) is added to a set of wells.[6]

-

The plate is incubated (e.g., for 60-90 minutes at 25°C) to allow the binding to reach equilibrium.[6]

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.[6]

-

The filters are washed multiple times with a cold wash buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data is analyzed using non-linear regression to calculate the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This protocol measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium ([Ca2+]i).

Cell Preparation:

-

CHO cells stably expressing the human OX1 receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight to form a confluent monolayer.[7]

-

On the day of the experiment, the growth medium is removed.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[1][8] The loading is typically performed for 30-60 minutes at 37°C.

-

After loading, the cells are washed to remove excess extracellular dye.

Assay Procedure:

-

The assay plate is placed into a fluorescence plate reader (e.g., a FlexStation or FLIPR).[8]

-

For antagonist testing, varying concentrations of the test compound (this compound) are added to the wells and pre-incubated with the cells for a defined period (e.g., 30 minutes).[1]

-

A baseline fluorescence reading is taken.

-

An orexin agonist (e.g., Orexin-A at a concentration that elicits a submaximal response, like its EC80, typically around 10 nM) is added to the wells.[1]

-

Fluorescence is monitored continuously in real-time to measure the change in intracellular calcium concentration. The response is measured as the peak increase in fluorescence over the basal level.[1]

-

The inhibitory effect of the antagonist is calculated, and dose-response curves are generated to determine the IC50. The Schild equation can then be used to calculate the pKB value.

Key In Vivo Studies

This compound has been instrumental as a tool compound in numerous in vivo studies to elucidate the role of the OX1 receptor in various physiological and pathological processes.

| Study Area | Animal Model | This compound Dose | Key Finding | Reference |

| Feeding Behavior | Rat | 3-30 mg/kg, i.p. | Dose-dependently blocked Orexin-A-induced hyperphagia and enhanced behavioral satiety.[9] At 30 mg/kg, reduced intake of palatable food.[9] | [9][10] |

| Drug Seeking (Cocaine) | Rat | N/A | Attenuated cue- and stress-induced reinstatement of cocaine-seeking behavior. | [3] |

| Drug Seeking (Alcohol) | Rat (Alcohol-Preferring) | 10-20 mg/kg, i.p. | Reduced alcohol relapse drinking but not alcohol-seeking behavior.[11] | [11][12] |

| Drug Seeking (Morphine) | Mouse | 20 mg/kg, i.p. | Inhibited the acquisition of morphine-induced behavioral sensitization.[13][14] | [13] |

| Arousal/Anxiety | Rat | 10 mg/kg, i.p. | Attenuated cardiovascular and temperature responses to stress and moderate doses of methamphetamine.[15] | [15][16] |

Table 3: Summary of key in vivo effects of this compound.

Visualizations: Pathways and Processes

Orexin-1 Receptor Signaling Pathway

Caption: Orexin-1 (OX1) receptor signaling cascade leading to intracellular calcium release.

This compound Discovery and Development Workflow

Caption: Logical workflow for the discovery and preclinical development of this compound.

Stability and Limitations

While this compound has been an invaluable research tool, it is not without limitations. A critical consideration is its hydrolytic instability. The hydrochloride salt of this compound has been shown to be unstable, decomposing in solution and even as a solid.[5][17] This instability can confound experimental results, and researchers must take care in the preparation and storage of solutions to ensure the integrity of the compound.[17][18] Furthermore, while its selectivity is approximately 50-fold for OX1 over OX2, at higher doses, it can block both receptors, complicating the interpretation of results from high-dose studies.[4]

Conclusion

This compound was the first non-peptide molecule to demonstrate high selectivity for the OX1 receptor, providing a crucial chemical probe to explore the receptor's role in a wide array of physiological functions.[1] Data from in vitro and in vivo studies using this compound have been fundamental in implicating the OX1 receptor in the modulation of feeding, addiction, stress, and arousal.[3][9][16] Despite its limitations, particularly concerning stability, its development was a seminal event in orexin pharmacology, paving the way for subsequent development of orexin-targeted therapeutics.

References

- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. This compound, a selective orexin-1 receptor antagonist, enhances behavioural satiety and blocks the hyperphagic effect of orexin-A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]

- 17. Hydrolytic instability of the important orexin 1 receptor antagonist this compound: possible confounding effects on in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]

Methodological & Application

Application Notes and Protocols for SB-334867 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, for in vivo studies in mice. The information compiled herein is intended to facilitate experimental design and execution by providing detailed dosage information, administration protocols, and relevant biological context.

Quantitative Data Summary

The following table summarizes the reported dosages of this compound used in various in vivo studies in mice. It is crucial to note that the optimal dose for a specific study will depend on the experimental model, the desired biological effect, and the specific strain of mice being used. Preliminary dose-response studies are always recommended.

| Administration Route | Dosage Range | Vehicle | Study Context | Observed Effect |

| Intraperitoneal (i.p.) | 0.5 mg/kg | Saline | Antidepressant-like effects | Decreased immobility time in the forced swimming test. |

| Intraperitoneal (i.p.) | 3 - 30 mg/kg | 0.01% Polysorbate-80 in saline | Binge-like ethanol (B145695) consumption | 30 mg/kg dose reduced ethanol consumption. |

| Intraperitoneal (i.p.) | 10 - 30 mg/kg | 2% DMSO, 10% (2-hydroxypropyl)-β-cyclodextrin in water | Motivation and reward | 30 mg/kg dose reduced motivation in a stop-signal task in rats, a model often translated to mice.[1] |

| Intraperitoneal (i.p.) | 20 mg/kg | 0.1% DMSO in 0.9% saline | Morphine-induced sensitization | Inhibited the acquisition of morphine-induced locomotor sensitization.[2] |

| Subcutaneous (s.c.) | 10 mg/kg | Not specified in mouse study; a rat study used 40 µl DMSO, 60 µl 1M HCl, and 900 µl of 10% 2-hydroxypropyl-β-cyclodextrin in saline | Orexin receptor occupancy | Resulted in 85% occupancy of OX1 receptors in rats, a dosage often referenced for mouse studies.[3] |

Experimental Protocols

Preparation of this compound for Injection

Note: this compound has poor solubility in aqueous solutions. The following are examples of vehicle formulations that have been successfully used in published studies. It is recommended to prepare solutions fresh on the day of the experiment.

Protocol 2.1.1: DMSO and Saline Vehicle (for i.p. administration)

This is a common and straightforward method for solubilizing this compound.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

-

Procedure:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the powder completely. For a final DMSO concentration of 0.1%, if the final injection volume is 10 ml/kg, this would be a very small initial volume of DMSO.[2] A common practice is to first dissolve the compound in 100% DMSO and then dilute it with saline. For example, to achieve a final concentration of 2 mg/ml in 10% DMSO, dissolve 20 mg of this compound in 1 ml of DMSO, and then add 9 ml of sterile saline.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Add the required volume of sterile 0.9% saline to reach the final desired concentration and vehicle composition.

-

Vortex the solution again immediately before administration to ensure homogeneity.

-

Protocol 2.1.2: Cyclodextrin-based Vehicle (for i.p. or s.c. administration)

This vehicle can improve the solubility and stability of hydrophobic compounds like this compound.

-

Materials:

-

This compound powder

-

(2-hydroxypropyl)-β-cyclodextrin (HPβCD)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile water or saline (0.9%)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer and sonicator (optional)

-

-

Procedure:

-

Prepare a stock solution of HPβCD (e.g., 20% w/v) in sterile water or saline. Gentle heating may be required to fully dissolve the HPβCD. Allow the solution to cool to room temperature.

-

Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO.

-

Slowly add the HPβCD solution to the DMSO-SB-334867 mixture while vortexing.

-

If necessary, sonicate the solution for a few minutes to aid dissolution.

-

Adjust the final volume with the HPβCD solution to achieve the desired final concentration of this compound. A study in rats used a vehicle of 2% DMSO and 10% HPβCD in sterile water.[1]

-

Administration to Mice

Protocol 2.2.1: Intraperitoneal (i.p.) Injection

-

Procedure:

-

Restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed and slightly stretched.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

The needle should be inserted at a 15-20 degree angle, just deep enough to penetrate the peritoneum.

-

Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

-

Inject the solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after the injection.

-

Protocol 2.2.2: Subcutaneous (s.c.) Injection

-

Procedure:

-

Gently grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".

-

Insert a 25-27 gauge needle into the base of the skin tent, parallel to the mouse's body.

-

Ensure the needle is in the subcutaneous space and has not punctured the underlying muscle.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Signaling Pathways and Experimental Workflow

Orexin-1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of Orexin-A to its receptor, OX1R, and the point of inhibition by this compound. Orexin-A binding to the G-protein coupled receptor OX1R primarily activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various downstream cellular responses. This compound acts as a competitive antagonist at the OX1R, preventing Orexin-A from binding and initiating this signaling pathway.

Caption: Orexin-1 receptor signaling pathway and inhibition by this compound.

Experimental Workflow for a Behavioral Study

The following diagram outlines a typical workflow for an in vivo behavioral study in mice using this compound. This workflow includes acclimatization, habituation, drug administration, behavioral testing, and data analysis.

Caption: General experimental workflow for a behavioral study with this compound.

References

- 1. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (an Orexin-1 Receptor Antagonist) Effects on Morphine-Induced Sensitization in Mice—a View on Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-334867 in Rat Behavioral Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended doses and protocols for the use of SB-334867, a selective orexin-1 receptor (OX1R) antagonist, in rat behavioral experiments. The information is compiled from various scientific studies to assist in the design and execution of preclinical research.

Introduction to this compound

This compound is a non-peptide, selective antagonist of the orexin-1 receptor[1]. Orexin-A and orexin-B are hypothalamic neuropeptides that regulate various physiological functions, including feeding, sleep-wake cycles, reward processing, and anxiety[2][3][4]. By blocking the action of orexin-A at the OX1R, this compound allows researchers to investigate the role of this specific signaling pathway in various behaviors.

Signaling Pathway of this compound

This compound acts by competitively binding to the orexin-1 receptor, thereby preventing the endogenous ligand, orexin-A, from activating it. This blockade inhibits the downstream signaling cascade typically initiated by orexin-A binding, which involves an increase in intracellular calcium concentrations ([Ca2+]i)[1].

Caption: Signaling pathway of this compound at the orexin-1 receptor.

Recommended Doses for Behavioral Experiments

The effective dose of this compound in rats varies depending on the behavioral paradigm and the route of administration. Intraperitoneal (i.p.) injection is the most common systemic route, while intracerebroventricular (i.c.v.) injections are used for direct central nervous system administration.

Systemic Administration (Intraperitoneal)

| Behavioral Assay | Species/Strain | Dose (mg/kg, i.p.) | Observed Effect | Citation(s) |

| Anxiety | Wistar Rats | 5, 10, 20 | 10 mg/kg attenuated cat odor-induced anxiety. 20 mg/kg decreased general activity. No effect in elevated plus maze. | [5] |

| Wistar Rats | 10 | Decreased anxiety-like behavior and c-Fos expression in the hypothalamus following cat odor exposure. | [6] | |

| Feeding Behavior | Male Rats | 10, 30 | Dose-dependently inhibited food intake. 30 mg/kg significantly reduced food intake and active behaviors, accelerating the transition to resting. | [2][7] |

| Alcohol Relapse | Alcohol-Preferring (P) Rats | 10, 20 | Reduced alcohol relapse drinking but not alcohol-seeking behavior. | [8] |

| Motivation | Rats | 10, 30 | 30 mg/kg reduced motivation to perform a task for food rewards without affecting response inhibition. | [9] |

| Nociception (Pain) | Wistar Rats | 20 | Long-term administration enhanced formalin-induced nociceptive behaviors. | [4][10] |

| Drug-Evoked Sympathetic Responses | Sprague-Dawley Rats | 10 | Attenuated increases in body temperature and mean arterial pressure evoked by a moderate dose of methamphetamine. | [11] |

| Morphine Tolerance | Rats | 10 | When administered with morphine, it inhibited the development of analgesic tolerance. | [12] |

| Taste Aversion/Preference | C57BL/6J Mice | 10, 20, 30 | Decreased binge-like consumption of palatable substances. | [13] |

Central Administration (Intracerebroventricular)

| Behavioral Assay | Species/Strain | Dose (µ g/rat , i.c.v.) | Observed Effect | Citation(s) |

| Seizure & Anxiety | Wistar Rats | 2.5, 5, 10 | 10 µ g/rat decreased seizure severity and anxiety-like behaviors in PTZ-kindled rats. | [3] |

| Morphine Tolerance | Rats | 10 | Inhibited the development of tolerance to the analgesic effects of morphine. | [14] |

Detailed Experimental Protocols

Anxiety: Cat Odor Avoidance Test

This protocol is adapted from studies investigating the anxiolytic effects of this compound.[5][6]

Objective: To assess the effect of this compound on anxiety-like behavior induced by a predator scent.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., 2% dimethyl sulfoxide, 10% 2-hydropropyl-β-cyclodextrin in sterile water)

-

Test arena with a hide box

-

Cat odor stimulus (e.g., a piece of fabric exposed to a cat)

Procedure:

-

Habituation: Acclimate rats to the testing room and handling for several days prior to the experiment.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the behavioral test.

-

Test Procedure:

-

Place the rat in the test arena.

-

Introduce the cat odor stimulus at one end of the arena.

-

Record the rat's behavior for a set duration (e.g., 10 minutes).

-

-

Behavioral Scoring:

-

Time spent in the hide box.

-

Latency to approach the cat odor stimulus.

-

Number of approaches towards the stimulus.

-

General activity levels.

-

Expected Outcome: Rats treated with an effective dose of this compound are expected to show reduced anxiety-like behaviors, such as decreased hiding time and increased approaches towards the cat odor stimulus, compared to vehicle-treated controls[5].

Caption: Experimental workflow for the cat odor avoidance test.

Feeding Behavior: Behavioral Satiety Sequence

This protocol is based on studies examining the anorectic effects of this compound[2][7].

Objective: To determine the effect of this compound on food intake and the natural sequence of behaviors from eating to satiety.

Materials:

-

Male rats (food-deprived or with access to highly palatable food)

-

This compound

-

Vehicle

-

Palatable wet mash

-

Observation chamber with continuous monitoring capabilities

Procedure:

-

Acclimation: Acclimate rats to the observation chambers and the palatable mash.

-

Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

-

Test Procedure:

-

Present a pre-weighed amount of palatable mash to the rats.

-

Continuously monitor and record the rats' behavior for 1 hour.

-

-

Behavioral Scoring:

-

Measure food intake by weighing the remaining mash.

-

Quantify the duration and frequency of behaviors such as eating, grooming, rearing, locomotion, and resting.

-

Analyze the transition from active (eating) to inactive (resting) behaviors.

-

Expected Outcome: this compound is expected to dose-dependently reduce food intake. At higher doses (e.g., 30 mg/kg), it should also accelerate the transition from eating to resting, indicating an enhancement of behavioral satiety[2][7].

Concluding Remarks

This compound is a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in a variety of rat behaviors. The optimal dose is highly dependent on the specific research question and experimental design. It is recommended to conduct pilot studies to determine the most effective dose for a particular behavioral paradigm in your laboratory. Careful consideration of the route of administration, timing of behavioral testing post-injection, and appropriate control groups are crucial for obtaining reliable and interpretable results.

References

- 1. This compound-A: the first selective orexin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of the selective orexin-1 receptor antagonist this compound and lithium chloride on the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an orexin receptor 1 antagonist, decreased seizure and anxiety in pentylenetetrazol-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajmb.org [ajmb.org]

- 5. The orexin-1 receptor antagonist this compound attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The orexin-1 receptor antagonist this compound decreases anxiety-like behavior and c-Fos expression in the hypothalamus of rats exposed to cat odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Orexin-1 Receptor Antagonist this compound Reduces Alcohol Relapse Drinking, but not Alcohol-Seeking, in Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The orexin-1 receptor antagonist this compound reduces motivation, but not inhibitory control, in a rat stop signal task - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orexin-1 Receptor Antagonist this compound Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Orexin-1 receptor antagonist this compound decreases sympathetic responses to a moderate dose of methamphetamine and stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

Application Notes: Intraperitoneal (i.p.) Administration of SB-334867

Introduction

SB-334867 is the first described selective antagonist for the Orexin-1 receptor (OX1R), a G-protein coupled receptor with a high affinity for the neuropeptide Orexin-A.[1][2][3][4] Orexins play a crucial role in regulating various physiological functions, including feeding, sleep-wake cycles, reward processing, and motivation.[1][4][5] As a selective antagonist, this compound is an invaluable pharmacological tool for investigating the physiological and behavioral roles mediated by the OX1R signaling pathway.[3] This document provides detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in research settings, summarizing common dosages, vehicles, and experimental workflows.

Mechanism of Action

Orexin-A and Orexin-B are neuropeptides that bind to two G-protein coupled receptors, OX1R and OX2R.[1][4] OX1R shows a higher affinity for Orexin-A.[1][4] Upon Orexin-A binding, OX1R primarily activates the Gq signaling cascade, leading to the activation of Phospholipase C (PLC).[1][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), and both pathways contribute to an increase in intracellular calcium levels ([Ca2+]i).[6] This signaling cascade ultimately modulates neuronal excitability. This compound acts by competitively binding to OX1R, thereby preventing Orexin-A from initiating this downstream signaling.

Quantitative Data Summary

The following tables summarize dosages and vehicle formulations for this compound as cited in preclinical research.

Table 1: Recommended i.p. Dosages for this compound

| Animal Model | Dosage Range (mg/kg) | Study Context | Citation(s) |

| Rat | 1 - 10 | Attenuation of methamphetamine-evoked responses, motivation studies | [2][7] |

| Rat | 10 - 20 | Alcohol relapse and self-administration studies | [8] |

| Rat | 3 - 30 | Feeding behavior and satiety studies | [9] |